Cas no 83724-97-4 (3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol)

3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
- 83724-97-4
- 3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-ol
- EN300-1130132
- Pyrazolo[1,5-a]pyrimidine-6-propanol
- 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol
-
- インチ: 1S/C9H11N3O/c13-5-1-2-8-6-10-9-3-4-11-12(9)7-8/h3-4,6-7,13H,1-2,5H2
- InChIKey: UIEKGRSHIJATHQ-UHFFFAOYSA-N
- ほほえんだ: OCCCC1C=NC2=CC=NN2C=1
計算された属性
- せいみつぶんしりょう: 177.090211983g/mol
- どういたいしつりょう: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ゆうかいてん: 47-48 °C
- ふってん: 138-148 °C(Press: 0.04 Torr)
- 酸性度係数(pKa): 14.88±0.10(Predicted)
3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1130132-0.25g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 0.25g |
$438.0 | 2023-10-26 | |
Enamine | EN300-1130132-0.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 0.5g |
$691.0 | 2023-10-26 | |
Aaron | AR0280FE-250mg |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 250mg |
$628.00 | 2025-02-15 | |
Aaron | AR0280FE-2.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 2.5g |
$2411.00 | 2025-02-15 | |
Enamine | EN300-1130132-10g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 10g |
$3807.0 | 2023-10-26 | |
Aaron | AR0280FE-1g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 1g |
$1241.00 | 2025-02-15 | |
Enamine | EN300-1130132-10.0g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 10g |
$3807.0 | 2023-05-23 | |
Enamine | EN300-1130132-2.5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 2.5g |
$1735.0 | 2023-10-26 | |
Enamine | EN300-1130132-0.05g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 0.05g |
$205.0 | 2023-10-26 | |
1PlusChem | 1P028072-5g |
3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol |
83724-97-4 | 95% | 5g |
$3234.00 | 2024-04-21 |
3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol 関連文献
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
2. Book reviews
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 83724-97-4 and Product Name: 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol
The compound with the CAS number 83724-97-4 and the product name 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The structural motif of 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol combines the pharmacophoric properties of pyrazoloapyrimidine derivatives with a propanol side chain, offering a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those derived from pyrazoloapyrimidine scaffolds. These compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a propanol group at the 3-position of the pyrazoloapyrimidine core in 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol enhances its solubility and bioavailability, making it an attractive candidate for further development.
One of the most compelling aspects of 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol is its potential role in modulating key biological pathways. Studies have shown that pyrazoloapyrimidine derivatives can interact with various enzymes and receptors, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. The propanol side chain in this compound may also contribute to its ability to penetrate biological membranes, facilitating intracellular delivery and action.
Recent research has highlighted the importance of 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol in the development of novel therapeutic agents. For instance, studies have demonstrated its efficacy in inhibiting specific kinases associated with cancer progression. The compound's ability to bind to these kinases with high affinity suggests its potential as a lead compound for further optimization into a clinical drug. Additionally, its structural features make it amenable to derivatization, allowing researchers to fine-tune its pharmacological properties.
The synthesis of 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyrazoloapyrimidine core. The introduction of the propanol group is achieved through selective hydroxylation or reduction strategies, depending on the synthetic route chosen.
The pharmacokinetic profile of 3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol is another critical aspect that has been extensively studied. Preliminary data indicate that the compound exhibits moderate oral bioavailability and a reasonable half-life in vivo. These characteristics are favorable for developing it into a viable therapeutic agent. Furthermore, its metabolic stability has been assessed through in vitro studies using liver microsomes and cytochrome P450 enzymes.
In conclusion,3-{pyrazolo1,5-apyrimidin-6-yloxy}propananone represents a promising candidate for further exploration in drug discovery. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for this compound,837249744 will undoubtedly play a significant role in advancing our understanding of molecular medicine and therapeutic intervention.
83724-97-4 (3-{pyrazolo1,5-apyrimidin-6-yl}propan-1-ol) 関連製品
- 1448054-76-9(1-(5-fluoro-1-benzothiophene-2-carbonyl)-3-(4-fluorobenzenesulfonyl)azetidine)
- 153562-20-0(7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)
- 851865-17-3(2-{(3-fluorophenyl)methylsulfanyl}-1-(2-nitrobenzoyl)-4,5-dihydro-1H-imidazole)
- 888460-09-1(N-(2H-1,3-benzodioxol-5-yl)-3-(2-chlorobenzamido)-1-benzofuran-2-carboxamide)
- 6085-93-4(2-chloro-N-ethyl-4-nitroaniline)
- 2171848-43-2(4,4,4-tribromo-2,2-difluoro-3-hydroxybutanoic acid)
- 1805474-25-2(3,6-Bis(trifluoromethyl)-2-methoxyaniline)
- 666699-73-6(2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol)
- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)




